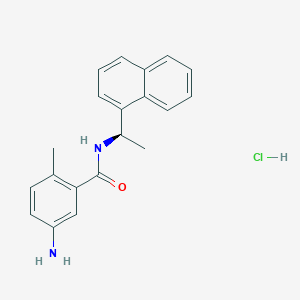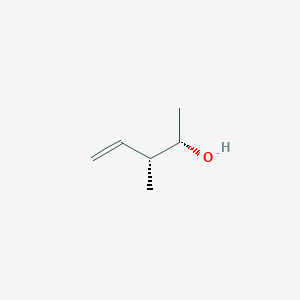
(2S,3R)-3-methylpent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-methylpent-4-en-2-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by its specific stereochemistry, which is denoted by the (2S,3R) configuration. The presence of both an alcohol group and an alkene group in its structure makes it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of organometallic reagents in asymmetric synthesis. For instance, the enantioselective addition of organozinc reagents to aldehydes can yield the desired chiral alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-3-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkene group can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the alkene group.
Major Products Formed
Oxidation: The major products include the corresponding ketone or aldehyde.
Reduction: The major product is the saturated alcohol.
Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.
Aplicaciones Científicas De Investigación
(2S,3R)-3-methylpent-4-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-methylpent-4-en-2-ol
- (2R,3R)-3-methylpent-4-en-2-ol
- (2R,3S)-3-methylpent-4-en-2-ol
Uniqueness
The (2S,3R) configuration of 3-methylpent-4-en-2-ol imparts unique stereochemical properties that distinguish it from its diastereomers and enantiomers. These properties influence its reactivity, interaction with biological molecules, and its application in asymmetric synthesis .
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
(2S,3R)-3-methylpent-4-en-2-ol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m1/s1 |
Clave InChI |
COIPQIFWUIDWLU-RITPCOANSA-N |
SMILES isomérico |
C[C@H](C=C)[C@H](C)O |
SMILES canónico |
CC(C=C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
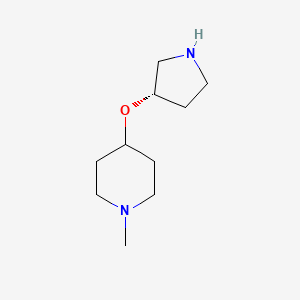
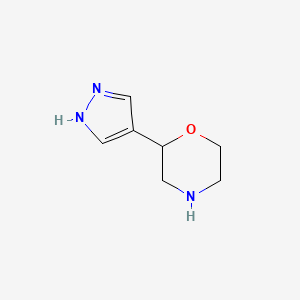
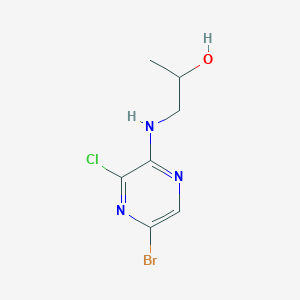


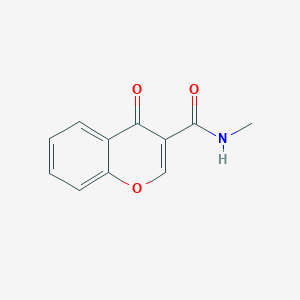

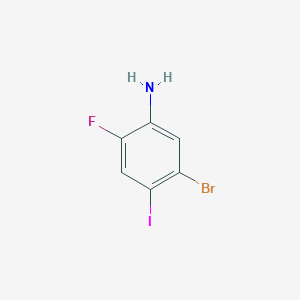
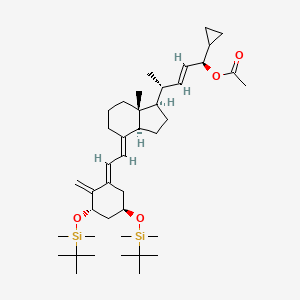
![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12845257.png)
![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
